Cas no 1204296-91-2 (6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol)
6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol Chemical and Physical Properties
Names and Identifiers
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- 6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol
- 6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-4-thione
- 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol
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- MDL: MFCD16652780
- Inchi: 1S/C14H16N4S/c19-14-10-13(15-11-16-14)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,15,16,19)
- InChI Key: PERDYKFUNVFJQX-UHFFFAOYSA-N
- SMILES: S=C1C=C(NC=N1)N1CCN(C2C=CC=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 390
- XLogP3: 1.8
- Topological Polar Surface Area: 63
6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P272276-100mg |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P272276-500mg |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 500mg |
$ 340.00 | 2022-06-03 | ||
| TRC | P272276-1g |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 1g |
$ 550.00 | 2022-06-03 | ||
| Enamine | EN300-237217-1g |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-237217-5g |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-237217-10g |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-237217-0.05g |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-237217-0.1g |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-237217-0.25g |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-237217-0.5g |
6-(4-phenylpiperazin-1-yl)pyrimidine-4-thiol |
1204296-91-2 | 95% | 0.5g |
$699.0 | 2024-06-19 |
6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol
Introduction to 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol (CAS No: 1204296-91-2)
6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol (CAS No: 1204296-91-2) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers and drug developers. This heterocyclic molecule combines a pyrimidine core with a phenylpiperazine moiety, creating a versatile scaffold for medicinal chemistry exploration. The presence of a thiol group at the 4-position of the pyrimidine ring further enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The< b>phenylpiperazine moiety is particularly noteworthy due to its prevalence in pharmacologically active compounds. It is known for its ability to modulate central nervous system (CNS) receptors, including serotonin and dopamine receptors, which has led to its extensive use in the development of drugs targeting neurological disorders. The pyrimidine ring, on the other hand, is a common structural motif in many nucleoside analogs and antiviral agents, underscoring the compound's potential in therapeutic applications.
Recent advancements in drug discovery have highlighted the importance of multifunctional scaffolds that can interact with multiple targets. The combination of the< b>phenylpiperazine and pyrimidine units in 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol provides such a multifunctional platform. This dual functionality has been exploited in the design of compounds that exhibit dual or even triple receptor binding properties, which can lead to enhanced efficacy and reduced side effects.
The thiol group at the 4-position of the pyrimidine ring not only contributes to the compound's reactivity but also opens up possibilities for further chemical modifications. Thiol groups are well-known for their ability to form disulfide bonds, which are crucial in protein stabilization and redox signaling. This feature makes 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol an attractive candidate for designing molecules that can interact with biological systems through redox-sensitive mechanisms.
In recent years, there has been growing interest in developing small molecule modulators of protein-protein interactions (PPIs). The unique structural features of 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol make it a promising candidate for this purpose. The phenylpiperazine moiety can serve as an anchor point for binding to specific protein surfaces, while the pyrimidine-thiol scaffold can be tailored to interact with other key residues. This dual interaction capability has been leveraged in the design of inhibitors targeting various disease-related proteins.
The compound's potential extends beyond CNS disorders. Studies have shown that derivatives of 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol exhibit anti-inflammatory and anticancer properties. The thiol group, in particular, has been found to play a crucial role in these activities by modulating redox-sensitive signaling pathways. For instance, compounds containing this moiety have demonstrated inhibitory effects on enzymes involved in inflammation and cancer progression.
The synthesis of 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol involves several key steps that highlight its synthetic utility. The introduction of the phenylpiperazine unit typically requires nucleophilic substitution reactions or condensation reactions with appropriate precursors. The subsequent functionalization at the 4-position of the pyrimidine ring can be achieved through thiolation reactions, where a thiol source is coupled with a halogenated pyrimidine derivative.
The purity and quality of 6-(4-Phenylpiperazin-1-yl)pyrimidine-4-thiol are critical for its application in pharmaceutical research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for characterizing this compound. These methods ensure that the final product meets the stringent requirements for use in sensitive biological assays and drug development processes.
The growing body of research on 6-(4-bromophenyl)piperazine derivatives has spurred interest in exploring related analogs with modified substituents. By altering the substituents on the phenyl ring or introducing additional functional groups into the pyrimidine core, researchers can generate libraries of compounds with tailored properties. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The computational modeling of 6-(4-bromophenyl)piperazine derivatives has also advanced significantly, providing insights into their binding modes and interactions with biological targets. Molecular docking studies have been particularly useful in predicting how these compounds might bind to receptors or enzymes, thereby guiding medicinal chemists in optimizing their structures for improved potency and selectivity.
In conclusion, 6-(4-bromophenyl)piperazine derivatives represent a fascinating class of compounds with broad therapeutic potential. Their unique structural features, combined with their reactivity and synthetic accessibility, make them ideal candidates for further exploration in drug discovery. As research continues to uncover new applications for these molecules, they are poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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